N-Succinyl-alanyl-alanyl-prolyl-valine-p-nitroanilide (Suc-Ala-Ala-Pro-Val-pNA) is a synthetic peptide widely used in biochemical research as a chromogenic substrate for elastase, a serine protease enzyme. [, , , , , , , , , , , , , , , , , , , , , , , ] Upon hydrolysis by elastase, the peptide releases p-nitroaniline, a yellow-colored compound that can be easily quantified spectrophotometrically at 410 nm. [, , , , , ] This property makes Suc-Ala-Ala-Pro-Val-pNA a valuable tool for studying elastase activity, inhibition, and kinetics. [, , , , , , , , ]
Suc-ala-ala-pro-val-p-nitroanilide, commonly referred to as Suc-ala-ala-pro-val-pna, is a synthetic peptide substrate utilized primarily in biochemical research. This compound is notable for its role as a substrate for human leukocyte elastase, an enzyme implicated in various physiological processes, including inflammation and tissue remodeling. The compound's systematic name reflects its structure, which includes a methoxysuccinyl group, a tetrapeptide sequence composed of alanine, proline, and valine, and a p-nitroanilide moiety that serves as a chromogenic indicator.
Suc-ala-ala-pro-val-pna is synthesized through chemical processes that involve the coupling of specific amino acids. The compound is commercially available from various suppliers and is used extensively in laboratory settings for enzyme activity assays.
This compound belongs to the class of synthetic peptide substrates and is categorized under chromogenic substrates due to its ability to release a colored product upon enzymatic hydrolysis. It is primarily used in biochemistry and clinical diagnostics.
The synthesis of Suc-ala-ala-pro-val-pna typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. This method is efficient and can be automated for large-scale production.
The chemical formula of Suc-ala-ala-pro-val-pna is , with a molecular weight of 576.6 g/mol. The structure comprises a methoxysuccinyl group linked to a tetrapeptide sequence (Ala-Ala-Pro-Val) and a p-nitroanilide group.
Suc-ala-ala-pro-val-pna primarily undergoes hydrolysis reactions catalyzed by elastase enzymes. This hydrolysis results in the release of p-nitroaniline, which can be quantitatively measured.
Suc-ala-ala-pro-val-pna acts as a chromogenic substrate for human leukocyte elastase and other similar proteases. Upon binding to these enzymes, the compound undergoes specific hydrolysis at the peptide bond, resulting in the release of p-nitroaniline.
The released p-nitroaniline exhibits strong absorbance at 400 nm, making it suitable for colorimetric assays that quantify enzyme activity.
Suc-ala-ala-pro-val-pna has diverse applications across various fields:
Chromogenic substrates function as protease biosensors by leveraging a cleavage-dependent colorimetric signal. The general structure comprises:
Upon proteolytic cleavage, pNA is released, generating a quantifiable absorbance increase proportional to enzyme activity. This enables kinetic measurements of Km, kcat, and Vmax with standard spectrophotometers, eliminating radioactive or immunological detection [4] [7].
Table 1: Key Chromogenic Substrates and Their Applications
Enzyme | Substrate | Cleavage Site | Chromophore |
---|---|---|---|
Elastase | Suc-Ala-Ala-Pro-Val-pNA | -Val-pNA | pNA (405 nm) |
Trypsin | Benzoyl-Arg-pNA | -Arg-pNA | pNA (405 nm) |
β-Galactosidase | X-Gal | Galactose-β-indolyl | Indigo (blue) |
Alkaline Phosphatase | PNPP | Phosphate-phenolate | Phenol (405 nm) |
Suc-Ala-Ala-Pro-Val-pNA specifically exploits the primary specificity of elastases for Val or Ala residues at the P1 position. The Ala-Ala-Pro sequence mimics natural elastin, while the Succinyl cap enhances solubility and prevents aminopeptidase degradation. This design allows continuous, high-throughput screening of elastase activity in complex biological samples [1] [5].
The evolution of synthetic protease substrates unfolded in three phases:
This progression was accelerated by advances in solid-phase peptide synthesis (SPPS), allowing cost-effective production of complex sequences like Suc-AAPV-pNA. Concurrently, the discovery of disease-associated proteases (e.g., neutrophil elastase in emphysema) drove demand for targeted substrates [6].
Suc-Ala-Ala-Pro-Val-pNA (MW: 576.61 g/mol, C₂₆H₃₆N₆O₉) serves as a discriminatory tool to delineate protease functions based on P1 preference. Key applications include:
Elastase vs. Chymotrypsin-Like Specificity Profiling
Studies on rat mast cell protease 5 (rMCP-5) revealed >100-fold higher activity toward Suc-Ala-Ala-Pro-Val-pNA (kcat/Km = 8.3 × 10³ M⁻¹s⁻¹) than Suc-Ala-Ala-Pro-Phe-pNA. This confirmed rMCP-5 as a true elastase despite phylogenetic classification among chymases [5]. Similar assays identified human neutrophil elastase (HNE) and pancreatic elastase as primary Val-specific proteases, while chymotrypsin prefers Phe.
Table 2: Kinetic Parameters of Proteases Toward Suc-AAX-pNA Substrates
Protease | Substrate (X) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
rMCP-5 | Val | 0.82 | 6.8 | 8.3 × 10³ |
rMCP-5 | Phe | 2.15 | 0.12 | 56 |
Human Neutrophil Elastase | Val | 0.21 | 12.4 | 5.9 × 10⁴ |
High-Throughput Drug Screening
Pharmaceutical researchers use this substrate to screen elastase inhibitors. For example, libraries of small molecules or natural extracts are tested for their ability to suppress Val-pNA hydrolysis, enabling rapid identification of lead compounds. This approach aided the development of alvelestat (MPH-966) and other elastase inhibitors now in clinical trials for COPD and bronchiectasis [1] [2].
Structural Biology Applications
Crystallographic studies of elastase-Suc-AAPV-pNA complexes map key active-site interactions:
Future directions include coupling Suc-AAPV-pNA with mass spectrometry-based profiling (e.g., MSP-MS) to globally map elastase cleavage sites in proteomes, advancing precision in drug design [10].
Key Compounds in Protease Substrate Research
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